REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:8]2[N:9]=[C:10](N)[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1)[CH3:2].[OH-].[K+].[Cl:15][CH2:16]C(OC)(OC)OC>COCCO.O>[Cl:15][CH2:16][C:10]1[S:11][C:7]2[CH:6]=[CH:5][CH:4]=[C:3]([CH2:1][CH3:2])[C:8]=2[N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC2=C1N=C(S2)N
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
residue
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
ClCC(OC)(OC)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred, under N2, at 60° C., for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux, for 20 h
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×40 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted again with CH2Cl2 (3×70 ml)
|
Type
|
WASH
|
Details
|
The combined neutral extracts were washed with water (2×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the brown liquid residue was purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluted with CH2Cl2/hexane (10% and 50%)
|
Type
|
CUSTOM
|
Details
|
to give a yellow liquid (406 mg, 34% yield over two steps)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClCC=1SC2=C(N1)C(=CC=C2)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |